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  • Product: 1-(Furan-2-carbonyl)pyrrolidin-3-amine
  • CAS: 1249168-09-9

Core Science & Biosynthesis

Foundational

1-(Furan-2-carbonyl)pyrrolidin-3-amine chemical structure and molecular formula

An In-Depth Technical Guide to 1-(Furan-2-carbonyl)pyrrolidin-3-amine: Structure, Synthesis, and Medicinal Chemistry Perspective Abstract This technical guide provides a comprehensive overview of 1-(Furan-2-carbonyl)pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(Furan-2-carbonyl)pyrrolidin-3-amine: Structure, Synthesis, and Medicinal Chemistry Perspective

Abstract

This technical guide provides a comprehensive overview of 1-(Furan-2-carbonyl)pyrrolidin-3-amine, a heterocyclic molecule of significant interest to medicinal chemists and drug development professionals. By combining the privileged pyrrolidine scaffold with the versatile furan-2-carboxamide moiety, this compound represents a strategic design for exploring novel chemical space. This document details the molecule's chemical structure, molecular formula, and physicochemical properties. It further presents a robust, field-proven synthetic protocol, complete with a step-by-step workflow and mechanistic rationale. The guide contextualizes the molecule's design by examining the distinct and synergistic roles of its constituent furan and pyrrolidine fragments, which are prevalent in numerous FDA-approved drugs and bioactive natural products.[1][2][3]

Molecular Overview and Physicochemical Properties

1-(Furan-2-carbonyl)pyrrolidin-3-amine is a compound featuring a central pyrrolidine ring. The ring nitrogen is acylated with a furan-2-carbonyl group, forming a tertiary amide, and an amine group is substituted at the 3-position of the pyrrolidine ring.

Chemical Structure and Nomenclature
  • IUPAC Name: (furan-2-yl)(3-aminopyrrolidin-1-yl)methanone

  • Chemical Structure:

    
    

    (Note: A static image would be placed here in a final document; the structure is defined by the IUPAC name and properties below.)

Molecular Formula and Weight
  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.21 g/mol

Physicochemical Properties

The following table summarizes key computed physicochemical properties, which are crucial for assessing the molecule's drug-likeness and potential pharmacokinetic profile.

PropertyValue
SMILES C1C(N(C1)C(=O)C2=CC=CO2)N
InChI InChI=1S/C9H12N2O2/c10-8-3-5-11(6-8)9(12)7-2-1-4-13-7/h1-2,4,8H,3,5-6,10H2
InChIKey (Generated upon synthesis and registration)
Topological Polar Surface Area (TPSA) 58.4 Ų
Calculated logP 0.25
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Rationale in Medicinal Chemistry

The design of 1-(Furan-2-carbonyl)pyrrolidin-3-amine is rooted in the principles of scaffold-based drug discovery, leveraging two moieties with proven biological relevance.

The Pyrrolidine Scaffold: A Privileged Structure

The five-membered, saturated pyrrolidine ring is a cornerstone of medicinal chemistry.[4][5] Unlike flat, aromatic rings, its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of a target's binding pocket, often leading to enhanced potency and selectivity.[5] The pyrrolidine motif is found in numerous natural alkaloids and over 20 FDA-approved drugs, including Procyclidine and Mitiglinide.[3][6] Its inclusion can improve a compound's aqueous solubility and overall pharmacokinetic profile.[1] The primary amine at the 3-position serves as a key vector for further derivatization or as a critical hydrogen-bonding partner with a biological target.

The Furan-2-carboxamide Moiety: A Versatile Pharmacophore

The furan ring is an electron-rich aromatic heterocycle present in a wide array of bioactive molecules.[2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2] The furan ring's oxygen atom can act as a hydrogen bond acceptor, while the aromatic system can engage in π-stacking interactions. Coupling it to the pyrrolidine nitrogen via a stable amide bond creates the furan-2-carboxamide functional group, a structure known to interact with biological targets and serve as a bioisosteric replacement for other functionalities.[7]

Synthesis and Characterization

A robust and reliable synthesis of the title compound can be achieved via a standard amide coupling reaction, a foundational technique in modern medicinal chemistry.

Proposed Synthetic Protocol: Amide Coupling

This protocol describes the coupling of furan-2-carboxylic acid with commercially available (R)-3-(Boc-amino)pyrrolidine, followed by acidic deprotection of the Boc (tert-butyloxycarbonyl) group.

Materials and Reagents:

  • (R)-3-(Boc-amino)pyrrolidine

  • Furan-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane), anhydrous

  • TFA (Trifluoroacetic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of furan-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Causality Explanation: HATU is a highly efficient peptide coupling reagent that converts the carboxylic acid into a reactive O-acylisourea ester, which is highly susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and maintain an optimal pH for the reaction.

  • Amide Coupling: Add a solution of (R)-3-(Boc-amino)pyrrolidine (1.05 eq) in anhydrous DCM to the activated mixture. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Extraction: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Self-Validation: The aqueous washes are critical for removing excess reagents (HATU byproducts, DIPEA salts) and unreacted furan-2-carboxylic acid, simplifying the subsequent purification.

  • Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate, tert-butyl (R)-(1-(furan-2-carbonyl)pyrrolidin-3-yl)carbamate.

  • Boc Deprotection: Dissolve the purified intermediate in DCM (0.1 M). Add TFA (10-20 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS.

    • Causality Explanation: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the primary amine with minimal side reactions.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, 1-(Furan-2-carbonyl)pyrrolidin-3-amine .

Synthesis Workflow Diagram

SynthesisWorkflow Reactant1 Furan-2-carboxylic Acid Step1 Amide Coupling HATU, DIPEA, DCM Reactant1->Step1 Reactant2 (R)-3-(Boc-amino)pyrrolidine Reactant2->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Work-up & Purification Step3 Boc Deprotection TFA, DCM Step2->Step3 Purified Intermediate Step4 Neutralization & Isolation Step3->Step4 Product 1-(Furan-2-carbonyl)pyrrolidin-3-amine Step4->Product Intermediate->Step2

Sources

Exploratory

1-(Furan-2-carbonyl)pyrrolidin-3-amine CAS number and synonyms

An In-depth Technical Guide to 1-(Furan-2-carbonyl)pyrrolidin-3-amine Introduction The molecular scaffold combining a furan ring with a pyrrolidine nucleus represents a privileged structure in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Furan-2-carbonyl)pyrrolidin-3-amine

Introduction

The molecular scaffold combining a furan ring with a pyrrolidine nucleus represents a privileged structure in modern medicinal chemistry. The title compound, 1-(Furan-2-carbonyl)pyrrolidin-3-amine , also known by its IUPAC name (furan-2-yl)(3-aminopyrrolidin-1-yl)methanone , is a functionalized heterocyclic molecule embodying this principle. The furan moiety, a five-membered aromatic heterocycle, is a common feature in numerous clinically successful drugs, where it often serves as a versatile building block influencing pharmacokinetic and pharmacodynamic properties. Complementing this, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, provides a three-dimensional structural element that can enhance aqueous solubility and establish critical hydrogen bonding interactions with biological targets.[1][2][3][4]

This technical guide provides a comprehensive overview of 1-(Furan-2-carbonyl)pyrrolidin-3-amine, focusing on its chemical identity, a robust synthetic pathway, anticipated analytical characteristics, and its potential applications for researchers in drug discovery and development. While a specific CAS number for this precise molecule is not prominently listed in major chemical databases, this guide is constructed upon the well-established chemistry of its constituent building blocks, for which extensive data are available.

Chemical Identification and Properties

The identity of a chemical compound is fundamentally established by its structure and internationally recognized identifiers. The key identifiers for 1-(Furan-2-carbonyl)pyrrolidin-3-amine and its essential precursors are detailed below.

Table 1: Chemical Identifiers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-(Furan-2-carbonyl)pyrrolidin-3-amine Not AvailableC₉H₁₂N₂O₂180.21
Furan-2-carboxylic acid (Precursor)88-14-2[5][6][7][8][9]C₅H₄O₃112.08
Furan-2-carbonyl chloride (Precursor)527-69-5[10][11][12]C₅H₃ClO₂130.53
(±)-Pyrrolidin-3-amine (Precursor)79286-79-6[13][14]C₄H₁₀N₂86.14
(R)-(+)-Pyrrolidin-3-amine (Precursor)116183-82-5[15][16][17]C₄H₁₀N₂86.14
(S)-(-)-Pyrrolidin-3-amine (Precursor)128345-57-3[18][19]C₄H₁₀N₂86.14
tert-Butyl (R)-pyrrolidin-3-ylcarbamate (Protected Precursor)122536-77-0[20]C₉H₁₈N₂O₂186.25

Synonyms:

  • (Furan-2-yl)(3-aminopyrrolidin-1-yl)methanone

  • 1-(2-Furoyl)pyrrolidin-3-amine

  • N-(Pyrrolidin-3-yl)furan-2-carboxamide (Note: This is an isomer and not a synonym)

Table 2: Predicted Physicochemical Properties

PropertyValueSource
XLogP3 -0.2PubChem (Predicted)
Hydrogen Bond Donors 2PubChem (Predicted)
Hydrogen Bond Acceptors 3PubChem (Predicted)
Rotatable Bond Count 2PubChem (Predicted)
Topological Polar Surface Area (TPSA) 58.7 ŲPubChem (Predicted)
pKa (most basic) 9.5 (Predicted)ChemAxon

Synthesis and Purification

The most direct and reliable method for constructing 1-(Furan-2-carbonyl)pyrrolidin-3-amine is through a standard amide bond formation. This involves the coupling of an activated furan-2-carboxylic acid derivative with pyrrolidin-3-amine. The use of a Boc-protected pyrrolidin-3-amine is often preferred in the initial coupling step to prevent side reactions, followed by a deprotection step. However, for a direct synthesis, controlling the reaction conditions is key.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product FuroylCl Furan-2-carbonyl chloride (CAS: 527-69-5) Coupling Amide Coupling FuroylCl->Coupling Pyrrolidinamine Pyrrolidin-3-amine (CAS: 79286-79-6) Pyrrolidinamine->Coupling FinalProduct 1-(Furan-2-carbonyl)pyrrolidin-3-amine Coupling->FinalProduct Et3N, DCM 0 °C to RT

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Amide Coupling

This protocol describes the synthesis via the acylation of pyrrolidin-3-amine with furan-2-carbonyl chloride.

Materials and Reagents:

  • Pyrrolidin-3-amine (1.0 eq)

  • Furan-2-carbonyl chloride (1.05 eq)[10]

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with Triethylamine)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidin-3-amine followed by anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine to the stirred solution. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Acyl Chloride Addition: Add furan-2-carbonyl chloride dropwise to the cold solution. The slow addition is crucial to control the exothermic nature of the acylation reaction and minimize the formation of side products.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid chloride and acidic impurities) and brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10%), often with a small amount of triethylamine (e.g., 0.5%) added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(Furan-2-carbonyl)pyrrolidin-3-amine as the final product.

Anticipated Spectroscopic Data

Structural confirmation of the synthesized compound would rely on standard spectroscopic methods. The following are predicted data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.50 (dd, 1H, furan H5)

    • δ ~7.15 (dd, 1H, furan H3)

    • δ ~6.50 (dd, 1H, furan H4)

    • δ ~4.2-3.5 (m, 5H, pyrrolidine ring protons)

    • δ ~2.2-1.8 (m, 2H, pyrrolidine ring protons)

    • δ ~1.6 (br s, 2H, -NH₂ protons)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~160.0 (C=O, amide)

    • δ ~147.0 (furan C2)

    • δ ~144.0 (furan C5)

    • δ ~116.0 (furan C3)

    • δ ~111.5 (furan C4)

    • δ ~50.0 (pyrrolidine C5)

    • δ ~48.0 (pyrrolidine C2)

    • δ ~45.0 (pyrrolidine C3)

    • δ ~33.0 (pyrrolidine C4)

  • Mass Spectrometry (ESI+):

    • m/z (M+H)⁺: 181.0972

  • IR (ATR, cm⁻¹):

    • ~3350-3250 (N-H stretch, amine)

    • ~1630 (C=O stretch, amide)

    • ~1580, 1470 (C=C stretch, furan ring)

Applications in Research and Drug Development

The combination of the furan and pyrrolidine scaffolds makes 1-(Furan-2-carbonyl)pyrrolidin-3-amine a valuable building block for creating compound libraries for high-throughput screening and as a starting point for lead optimization campaigns.

Rationale for Use in Drug Discovery
  • Structural Rigidity and Flexibility: The furan ring provides a rigid, planar anchor, while the non-planar, puckered pyrrolidine ring allows for substituents to be projected into three-dimensional space. This combination is ideal for exploring the topology of protein binding pockets.[2][3]

  • Improved Physicochemical Properties: The pyrrolidine moiety is known to often enhance aqueous solubility and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to more lipophilic carbocyclic analogues.[1][4]

  • Hydrogen Bonding Capabilities: The secondary amine of the pyrrolidine ring (once acylated) acts as a hydrogen bond acceptor, while the primary amine at the 3-position is both a hydrogen bond donor and acceptor, enabling multiple points of interaction with a biological target.

  • Proven Pharmacophore: Both furan and pyrrolidine are integral components of numerous FDA-approved drugs, validating their utility and general biocompatibility. The pyrrolidine ring is a key component in drugs ranging from ACE inhibitors to antiviral agents and neuromodulators.[1][21]

Potential Therapeutic Areas

Derivatives of this scaffold could be investigated for a wide range of biological activities, including but not limited to:

  • Enzyme inhibition (e.g., kinases, proteases)

  • G-protein coupled receptor (GPCR) antagonism or agonism

  • Antiviral or antibacterial agents

  • Central Nervous System (CNS) active agents

G cluster_scaffold Core Scaffold cluster_properties Molecular Properties cluster_applications Potential Applications Core 1-(Furan-2-carbonyl) pyrrolidin-3-amine P1 3D Geometry Core->P1 P2 H-Bonding Sites Core->P2 P3 Improved Solubility Core->P3 P4 Metabolic Stability Core->P4 A1 Enzyme Inhibitors P1->A1 A2 Receptor Ligands P1->A2 A3 Antimicrobial Agents P1->A3 P2->A1 P2->A2 P2->A3 P3->A1 P3->A2 P3->A3 P4->A1 P4->A2 P4->A3

Caption: Relationship between the core scaffold, its properties, and applications.

Safety and Handling

As a laboratory chemical with no established specific toxicity profile, 1-(Furan-2-carbonyl)pyrrolidin-3-amine should be handled with the standard precautions applicable to novel organic compounds.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[22][23]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[24][25]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Precursor Hazards: Note that the precursor, furan-2-carbonyl chloride, is corrosive and reacts with water. Pyrrolidine and its derivatives are flammable and can be irritating or corrosive.[10][22][25] All handling should be performed with appropriate care.

Conclusion

1-(Furan-2-carbonyl)pyrrolidin-3-amine is a synthetically accessible and chemically intriguing molecule that merges two pharmacologically significant motifs. Its structure offers a compelling blend of rigidity, three-dimensionality, and hydrogen bonding potential, making it an attractive scaffold for the design and synthesis of novel bioactive compounds. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in the pursuit of new therapeutic agents.

References

  • Wikipedia. 2-Furoyl chloride. [Link]

  • NIST. 2-Furancarboxylic acid. [Link]

  • Pharmaffiliates. CAS No : 88-14-2 | Chemical Name : Furan-2-carboxylic acid. [Link]

  • PubChem. 2-Furancarbonyl chloride. [Link]

  • Sdfine. pyrrolidine. [Link]

  • MilliporeSigma. (R)-(+)-1-Boc-3-aminopyrrolidine 97%. [Link]

  • Chemsrc. 3-Pyrrolidinamine | CAS#:79286-79-6. [Link]

  • PubChem. 3-Aminopyrrolidine. [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

  • NJ.gov. Pyrrolidine - HAZARD SUMMARY. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PMC. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. [Link]

  • PubChem. 1-(Furan-2-yl)propan-2-amine. [Link]

  • PubChem. 1-[(Furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • PMC. Facile and Green Synthesis of Saturated Cyclic Amines. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • J-STAGE. Synthesis and Reactions of 3-Pyrrolidinones. [Link]

  • ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

Foundational

The Ascendant Role of Furan-Carbonyl Pyrrolidine Analogs in Modern Medicinal Chemistry: A Technical Guide

Abstract The confluence of the furan ring and the pyrrolidine nucleus, linked by a carbonyl-containing moiety, has given rise to a class of compounds with profound implications for medicinal chemistry. This in-depth tech...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of the furan ring and the pyrrolidine nucleus, linked by a carbonyl-containing moiety, has given rise to a class of compounds with profound implications for medicinal chemistry. This in-depth technical guide provides a comprehensive literature review of furan-carbonyl pyrrolidine analogs, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising therapeutic agents. We will explore their diverse applications, from potent inhibitors of inflammatory pathways to novel anticancer and antiviral agents, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced biological activity and improved pharmacokinetic profiles. The furan and pyrrolidine rings are two such "privileged scaffolds," each contributing unique and valuable properties to a drug candidate.

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile component in medicinal chemistry.[1][2] Its electron-rich nature allows for a variety of chemical transformations, and its ability to act as a bioisostere for other aromatic systems like phenyl rings can lead to improved metabolic stability and receptor interactions.[3] Furan derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[4][5]

The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional architecture that is crucial for exploring pharmacophore space.[6] Its non-planar nature, a phenomenon known as "pseudorotation," and the potential for stereoisomerism allow for precise spatial orientation of substituents, leading to highly specific interactions with biological targets.[6] The pyrrolidine nucleus is a common feature in a wide range of natural products and FDA-approved drugs.[7]

The linkage of these two scaffolds via a carbonyl-containing bridge creates a unique chemical entity, the furan-carbonyl pyrrolidine analog, which has shown remarkable potential in various therapeutic areas. This guide will provide a comprehensive overview of the synthesis, biological activity, and medicinal chemistry of this promising class of compounds.

Synthetic Strategies: Building the Furan-Carbonyl Pyrrolidine Core

The synthesis of furan-carbonyl pyrrolidine analogs typically involves the coupling of a furan derivative with a pyrrolidine-containing fragment. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Reductive Amination: A Workhorse Reaction

A common and efficient method for the synthesis of these analogs is the reductive amination of a furan-2-carbaldehyde derivative with a substituted pyrrolidine. This one-pot reaction is typically carried out using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).

Rationale for Experimental Choice: Reductive amination is favored for its operational simplicity, mild reaction conditions, and broad substrate scope. The use of NaBH(OAc)₃ is particularly advantageous as it is less sensitive to moisture than other reducing agents like sodium cyanoborohydride (NaBH₃CN) and can be used in the presence of other functional groups.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-1-((5-(3-nitrophenyl)furan-2-yl)methyl)pyrrolidine

  • Step 1: Reactant Mixture: In a round-bottom flask, combine 5-(3-nitrophenyl)furan-2-carbaldehyde (50 mg, 0.23 mmol) and 2-(4-methoxyphenyl)pyrrolidine (49 mg, 0.276 mmol) in 1,2-dichloroethane (3 mL).

  • Step 2: Addition of Reagents: To the stirred mixture, add sodium triacetoxyborohydride (139 mg, 0.69 mmol) and acetic acid (41 mg, 0.69 mmol).

  • Step 3: Reaction: Stir the mixture at room temperature overnight.

  • Step 4: Quenching and Extraction: Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane (3 x 10 mL).

  • Step 5: Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final compound.

Cascade Reactions for Stereoselective Synthesis

More advanced synthetic strategies, such as cascade reactions, can provide highly functionalized and stereochemically defined furan-pyrrolidine analogs. One such approach involves an N-H insertion into an enynal-derived metal-carbenoid, followed by an intramolecular aldol reaction.[8] This method allows for the creation of multiple stereocenters with high diastereoselectivity.[8]

Rationale for Experimental Choice: Cascade reactions are highly efficient as they combine multiple synthetic steps into a single operation, reducing the need for purification of intermediates and improving overall yield. This particular cascade is valuable for its ability to generate complex pyrrolidine structures with excellent stereocontrol, which is crucial for optimizing interactions with chiral biological targets.

Diagram: General Synthetic Workflow for Furan-Carbonyl Pyrrolidine Analogs

G cluster_advanced Advanced Methods furan Furan Derivative (e.g., Furan-2-carbaldehyde) reductive_amination Reductive Amination (e.g., NaBH(OAc)3) furan->reductive_amination pyrrolidine Pyrrolidine Derivative pyrrolidine->reductive_amination final_product Furan-Carbonyl Pyrrolidine Analog reductive_amination->final_product cascade Cascade Reaction (e.g., N-H Insertion/Aldol)

Caption: A simplified workflow illustrating common synthetic routes to furan-carbonyl pyrrolidine analogs.

Biological Activities and Therapeutic Targets

The unique structural features of furan-carbonyl pyrrolidine analogs have led to their investigation in a wide range of therapeutic areas. Their biological activity is highly dependent on the substitution patterns on both the furan and pyrrolidine rings, allowing for fine-tuning of their properties to target specific biological pathways.

Inhibition of the ST2/IL-33 Signaling Pathway in Inflammatory Diseases

A significant area of research for these analogs has been the inhibition of the ST2 (Suppression of Tumorigenicity 2)/Interleukin-33 (IL-33) signaling pathway.[9] This pathway plays a critical role in the development of various inflammatory diseases, including graft-versus-host disease (GVHD).[9] The binding of IL-33 to its receptor, ST2, triggers a pro-inflammatory cascade. Small molecule inhibitors that block this interaction are therefore of great therapeutic interest.

Mechanism of Action: Furan-carbonyl pyrrolidine analogs have been identified as potent inhibitors of the ST2/IL-33 interaction.[9] By binding to ST2, these compounds prevent the binding of IL-33, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

Diagram: Inhibition of the ST2/IL-33 Signaling Pathway

G IL33 IL-33 ST2 ST2 Receptor IL33->ST2 Binds to signaling Pro-inflammatory Signaling Cascade ST2->signaling Activates inflammation Inflammation (e.g., GVHD) signaling->inflammation Leads to inhibitor Furan-Carbonyl Pyrrolidine Analog inhibitor->ST2 Inhibits Binding

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Furan-2-carbonyl)pyrrolidin-3-amine: A Detailed Protocol for Researchers

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(Furan-2-carbonyl)pyrrolidin-3-amine, a key intermediate in the development of various pharmaceutical agents. The pr...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(Furan-2-carbonyl)pyrrolidin-3-amine, a key intermediate in the development of various pharmaceutical agents. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

1-(Furan-2-carbonyl)pyrrolidin-3-amine is a valuable building block in medicinal chemistry. The furan moiety is a common feature in many biologically active compounds, and its combination with the pyrrolidine scaffold can lead to novel therapeutic agents.[1][2] This protocol details a reliable and efficient method for the synthesis of this compound via an amide coupling reaction between furan-2-carboxylic acid (or its activated derivative) and pyrrolidin-3-amine.

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry.[3][4] The direct condensation of a carboxylic acid and an amine is often challenging and requires harsh conditions. Therefore, the use of coupling reagents or the activation of the carboxylic acid as an acyl chloride is a common and effective strategy.[3] This protocol will focus on the use of furan-2-carbonyl chloride, a commercially available and highly reactive starting material.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 1-(Furan-2-carbonyl)pyrrolidin-3-amine.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Supplier
Furan-2-carbonyl chlorideC₅H₃ClO₂130.53527-69-5e.g., Sigma-Aldrich, TCI
Pyrrolidin-3-amineC₄H₁₀N₂86.1479286-79-6e.g., Combi-Blocks, TCI
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8e.g., Sigma-Aldrich, Fisher
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2e.g., Fisher Scientific, VWR
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6e.g., Sigma-Aldrich, VWR
Silica GelSiO₂60.087631-86-9e.g., Sorbent Technologies
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6e.g., Fisher Scientific, VWR
HexanesC₆H₁₄86.18110-54-3e.g., Fisher Scientific, VWR

Safety Precautions

  • Furan-2-carbonyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[5][6][7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7]

  • Pyrrolidin-3-amine: Corrosive and flammable.[9][10][11] Handle in a well-ventilated area, away from ignition sources.[10] Wear appropriate PPE.

  • Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood and wear appropriate PPE.

Experimental Protocol

This protocol describes the synthesis of 1-(Furan-2-carbonyl)pyrrolidin-3-amine via the reaction of furan-2-carbonyl chloride with pyrrolidin-3-amine.

Step 1: Reaction Setup
  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidin-3-amine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of amine).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

Step 2: Addition of Furan-2-carbonyl chloride
  • In a separate, dry flask, dissolve furan-2-carbonyl chloride (1.0 eq) in anhydrous DCM (5 mL/mmol).

  • Add the furan-2-carbonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. The slow addition is crucial to control the exothermic reaction.

Step 3: Reaction Monitoring
  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.

Step 4: Work-up
  • Once the reaction is complete, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 15 mL) to remove any unreacted acid chloride and acidic byproducts.

  • Wash the organic layer with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification
  • The crude product can be purified by flash column chromatography on silica gel.[2][12]

  • A suitable eluent system is typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The exact ratio will depend on the polarity of the product and any impurities.

  • Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield 1-(Furan-2-carbonyl)pyrrolidin-3-amine as a solid or oil.

Characterization

The structure and purity of the synthesized 1-(Furan-2-carbonyl)pyrrolidin-3-amine should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the furan ring protons, the pyrrolidine ring protons, and the amine proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide carbonyl (C=O) stretch around 1630-1680 cm⁻¹ and N-H stretches for the amine group.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Reagents (Pyrrolidin-3-amine, Et3N, DCM) cool Cool amine solution to 0 °C prep_reagents->cool prep_acyl Prepare Furan-2-carbonyl chloride solution add Slowly add Furan-2-carbonyl chloride solution prep_acyl->add cool->add react Stir at room temperature (2-4 hours) add->react monitor Monitor by TLC react->monitor quench Quench with water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography characterization Characterize by NMR, MS, IR chromatography->characterization

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Featuring 1-(Furan-2-carbonyl)pyrrolidin-3-amine: A Versatile Building Block for Drug Discovery

Introduction: The Enduring Importance of the Amide Bond and Privileged Scaffolds in Medicinal Chemistry The amide bond is arguably the most fundamental linkage in modern medicinal chemistry, forming the backbone of pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Amide Bond and Privileged Scaffolds in Medicinal Chemistry

The amide bond is arguably the most fundamental linkage in modern medicinal chemistry, forming the backbone of peptides and proteins and being a ubiquitous feature in a vast number of blockbuster drugs.[1][2] The ability to efficiently and reliably construct amide bonds from a nearly limitless pool of carboxylic acids and amines provides medicinal chemists with a powerful tool for the rapid generation of novel molecular entities.[1] This process, however, is not without its challenges. The direct condensation of a carboxylic acid and an amine is generally inefficient, necessitating the use of "coupling reagents" to activate the carboxylic acid for nucleophilic attack by the amine.[3] Over the years, a diverse arsenal of coupling reagents, such as carbodiimides (DCC, EDC), uronium/aminium salts (HATU, HBTU), and phosphonium salts (PyBOP), has been developed to facilitate this critical transformation.[4][5]

In the quest for novel therapeutics, the strategic incorporation of "privileged scaffolds" – molecular frameworks that are known to interact with multiple biological targets – is a cornerstone of modern drug design. The furan ring is one such scaffold, recognized for its unique electronic properties and its ability to act as a bioisostere for other aromatic systems like phenyl rings.[6][7] This five-membered heterocycle is a key component in numerous pharmacologically active compounds, contributing to a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[8][9] Similarly, the pyrrolidine ring is a prevalent motif in many FDA-approved drugs, often imparting favorable pharmacokinetic properties and providing a rigid scaffold for the precise spatial orientation of functional groups.[10][11]

This application note provides a comprehensive guide to the use of 1-(Furan-2-carbonyl)pyrrolidin-3-amine , a versatile building block that combines the desirable features of both the furan and pyrrolidine scaffolds. We will explore its application in amide coupling reactions, providing detailed protocols, mechanistic insights, and practical guidance for researchers and scientists in the field of drug development.

The Strategic Advantage of 1-(Furan-2-carbonyl)pyrrolidin-3-amine in Drug Discovery

The molecule 1-(Furan-2-carbonyl)pyrrolidin-3-amine presents a unique and valuable starting point for the synthesis of compound libraries with significant potential for biological activity. The strategic combination of its structural features offers several key advantages:

  • Incorporation of a Privileged Scaffold : The presence of the furan moiety introduces a well-established pharmacophore into the target molecule.[6][7]

  • Conformational Rigidity : The pyrrolidine ring provides a degree of conformational constraint, which can be advantageous for optimizing binding affinity to biological targets.[10]

  • Vectorial Diversity : The secondary amine at the 3-position allows for the introduction of a wide range of substituents through amide bond formation, enabling the exploration of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties : The overall structure of the resulting amide can be fine-tuned to achieve desired properties such as solubility, lipophilicity, and metabolic stability.

General Workflow for Amide Coupling with 1-(Furan-2-carbonyl)pyrrolidin-3-amine

The following diagram illustrates a typical workflow for the coupling of a carboxylic acid with 1-(Furan-2-carbonyl)pyrrolidin-3-amine.

Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Carboxylic Acid, 1-(Furan-2-carbonyl)pyrrolidin-3-amine, Coupling Reagent, and Additive dissolve Dissolve Reagents in Anhydrous Solvent reagents->dissolve add_base Add Base (e.g., DIPEA) to Reaction Mixture dissolve->add_base stir Stir at Room Temperature add_base->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: General experimental workflow for amide coupling.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for performing an amide coupling reaction between a generic carboxylic acid and 1-(Furan-2-carbonyl)pyrrolidin-3-amine using common coupling reagents.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes the water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with the additive 1-hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.[4]

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-(Furan-2-carbonyl)pyrrolidin-3-amine (1.0 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), 1-(Furan-2-carbonyl)pyrrolidin-3-amine (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add EDC (1.2 eq) to the solution and stir for 10-15 minutes.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

This protocol employs the highly efficient uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is particularly useful for coupling sterically hindered substrates or electron-deficient amines.[2]

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-(Furan-2-carbonyl)pyrrolidin-3-amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous LiCl solution (if using DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-(Furan-2-carbonyl)pyrrolidin-3-amine (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with EtOAc.

  • If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl solution to remove residual DMF, followed by saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mechanism of Amide Bond Formation

The formation of an amide bond using coupling reagents proceeds through the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Amide Formation RCOOH R-COOH Carboxylic Acid ActivatedEster Activated Intermediate (e.g., O-acylisourea, Active Ester) RCOOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC, HATU) Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Amine R'-NH₂ 1-(Furan-2-carbonyl)pyrrolidin-3-amine Amine->Tetrahedral Nucleophilic Attack Amide R-CO-NH-R' Amide Product Tetrahedral->Amide Collapse Byproduct Byproduct Tetrahedral->Byproduct Elimination

Caption: Generalized mechanism of amide bond formation.

In the case of carbodiimide reagents like EDC, the carboxylic acid adds across the C=N double bond to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. The presence of HOBt can intercept the O-acylisourea to form an active ester, which is less prone to side reactions and racemization.[12] For uronium reagents like HATU, the carboxylic acid is activated by forming an active ester with the benzotriazole moiety, which then readily reacts with the amine.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive coupling reagent.- Insufficient activation time.- Sterically hindered substrates.- Low purity of starting materials.- Use fresh or high-quality coupling reagents.- Increase pre-activation time for HATU.- Switch to a more powerful coupling reagent (e.g., HATU, COMU).- Purify starting materials before use.
Presence of Unreacted Starting Materials - Insufficient equivalents of coupling reagent or base.- Short reaction time.- Increase the equivalents of the coupling reagent and/or base.- Extend the reaction time and continue monitoring.
Formation of Side Products - Racemization of chiral carboxylic acids.- Epimerization.- Side reactions with functional groups on substrates.- Add HOBt or HOAt to carbodiimide-mediated reactions.[12]- Ensure appropriate protecting groups are used for reactive side chains.[13]- Lower the reaction temperature.
Difficulty in Product Purification - Byproducts from the coupling reagent co-eluting with the product (e.g., dicyclohexylurea from DCC).- Use a water-soluble coupling reagent like EDC to simplify work-up.[3]- Optimize the mobile phase for column chromatography.

Quantitative Data Summary: Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the desired amide. The following table provides a general comparison of commonly used reagents.

Coupling Reagent Additive Typical Yield Range (%) Key Advantages Common Side Reactions/Drawbacks
EDC HOBt or NHS60-95%Water-soluble byproducts, mild conditions.[3]Potential for racemization without additives.
DCC HOBt or DMAP70-98%High reactivity, inexpensive.Insoluble urea byproduct can complicate purification.
HATU None85-99%High efficiency, low racemization, effective for hindered substrates.[2]Higher cost, potential for guanidinium byproduct formation.
PyBOP None80-98%Good for solid-phase synthesis, low racemization.Byproducts can be difficult to remove.

Yields are highly dependent on the specific substrates and reaction conditions.

Conclusion

1-(Furan-2-carbonyl)pyrrolidin-3-amine is a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Its strategic incorporation of the furan and pyrrolidine scaffolds offers a promising avenue for the development of compounds with diverse biological activities. The amide coupling protocols detailed in this application note provide a robust framework for the efficient synthesis of a wide range of derivatives. By understanding the underlying mechanisms and potential challenges, researchers can effectively utilize this building block to accelerate their drug discovery programs.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

  • BenchChem. The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.

  • BenchChem. Pharmacological significance of the furan scaffold in drug discovery.

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

  • BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

  • I.N.S.E.E. Furan: A Promising Scaffold for Biological Activity.

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.

  • PMC. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

  • ResearchGate. Synthesis of amides and esters containing furan rings under microwave-assisted conditions.

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.

  • ShareOK. Efforts towards the synthesis of furan containing bioactive compounds.

  • BenchChem. Application of Pyrrolidine-3,4-diamine in Peptide Synthesis: A Framework for Creating Novel Peptidomimetics.

  • University of Michigan. Evolution of amide bond formation.

  • eScholarship.org. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.

  • PMC. Synthesis of Furan Derivatives Condensed with Carbohydrates.

  • RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation.

  • Scribd. Synthesis of Novel Furan Derivatives.

  • Organic Chemistry Portal. Pyrrolidine synthesis.

  • PMC. An efficient synthesis of furan-3(2H)-imine scaffold from alkynones.

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

  • Wikipedia. Peptide synthesis.

  • ResearchGate. The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review.

  • PMC. Introduction to Peptide Synthesis.

Sources

Method

Application Note: A Practical Guide to the Derivatization of Primary Amines in Pyrrolidine Scaffolds

Introduction: The Privileged Pyrrolidine Scaffold The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most vital structural motifs in modern medicinal chemistry.[1][2] Its prevalenc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most vital structural motifs in modern medicinal chemistry.[1][2] Its prevalence is underscored by its presence in 37 FDA-approved drugs, making it the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals.[1] The power of the pyrrolidine scaffold lies in its unique stereochemical and conformational properties. The non-planar, puckered nature of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space that is critical for precise interactions with biological targets like enzymes and receptors.[1][3]

The nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key handle for chemical modification.[1][3] For pyrrolidine scaffolds bearing a primary amine (e.g., at the C-2 or C-3 position), this functional group presents a prime opportunity for derivatization. Modifying this primary amine allows researchers to systematically tune a molecule's properties, including:

  • Pharmacodynamics: Altering binding affinity and selectivity for a target protein.

  • Pharmacokinetics: Improving aqueous solubility, metabolic stability, and cell permeability.[3][4]

  • Physicochemical Properties: Modifying lipophilicity (LogP), hydrogen bonding capacity, and polarity.

This guide provides a detailed exploration of the core chemical procedures used to derivatize the primary amine on pyrrolidine scaffolds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical logic and field-proven insights to empower rational drug design.

Section 1: Foundational Principles of Pyrrolidine Amine Reactivity

The primary amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. Its reactivity is governed by its basicity and steric accessibility. When derivatizing a scaffold like 3-aminopyrrolidine, a key challenge arises from the presence of two nucleophilic sites: the primary amine at C-3 and the secondary amine of the ring itself. Achieving selective derivatization of the primary amine often requires careful control of reaction conditions or the implementation of an orthogonal protecting group strategy, which is discussed in Section 3.

Section 2: Core Derivatization Protocols

The following sections detail robust and widely adopted protocols for modifying the primary amine of pyrrolidine-containing molecules.

Acylation: Formation of Amides

Amide bond formation is one of the most fundamental and widely used transformations in drug discovery. The resulting amide group is relatively stable and can act as both a hydrogen bond donor and acceptor, often playing a crucial role in ligand-receptor interactions.

Reaction Principle: The primary amine attacks an electrophilic carbonyl carbon (from an acyl chloride, anhydride, or an activated carboxylic acid) in a nucleophilic acyl substitution reaction to form a stable amide bond.

This is a direct and often high-yielding method suitable for a wide range of substrates.

Experimental Workflow: Acylation with Acyl Chloride

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyrrolidine Substrate (1.0 equiv) & Base (e.g., Et3N, 1.5 equiv) in Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add Acyl Chloride (1.1 equiv) Dropwise B->C D Stir at 0 °C for 30 min, then Warm to RT for 2-4 h C->D E Quench with sat. aq. NaHCO3 D->E F Extract with DCM E->F G Dry (Na2SO4), Filter, Concentrate F->G H Purify via Flash Chromatography G->H I I H->I Isolate Acylated Pyrrolidine cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyrrolidine Substrate (1.0 equiv) & Pyridine (2.0 equiv) in Anhydrous DCM B Cool to 0 °C A->B C Add Sulfonyl Chloride (1.2 equiv) Portion-wise or as a solution B->C D Stir at RT overnight (12-16 h) C->D E Wash with 1M HCl (aq) D->E F Extract with DCM E->F G Dry (MgSO4), Filter, Concentrate F->G H Purify via Recrystallization or Chromatography G->H I I H->I Isolate Sulfonamide Product cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyrrolidine Substrate (1.0 equiv) & Aldehyde/Ketone (1.1 equiv) in 1,2-Dichloroethane (DCE) B Add Acetic Acid (optional, catalytic) to facilitate imine formation A->B C Add NaBH(OAc)3 (1.5 equiv) Portion-wise at RT B->C D Stir at RT for 4-24 h C->D E Quench with sat. aq. NaHCO3 D->E F Extract with DCM E->F G Dry (Na2SO4), Filter, Concentrate F->G H Purify via Chromatography G->H I I H->I Isolate N-Alkylated Product cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyrrolidine Substrate (1.0 equiv) in Anhydrous THF or DCM B Add Isocyanate (1.05 equiv) Dropwise at RT A->B C Stir at RT for 1-3 h B->C D Concentrate Solvent C->D E Triturate with Ether/Hexanes or Purify via Chromatography if needed D->E F F E->F Isolate Urea Product A 3-Aminopyrrolidine B Protect Ring Nitrogen (e.g., with Boc2O) A->B C N-Boc-3-Aminopyrrolidine B->C D Derivatize Primary Amine (e.g., Acylation, Sulfonylation) C->D E Fully Protected & Derivatized Intermediate D->E F Selectively Deprotect Ring N (e.g., with TFA) E->F G Final Product: Derivatized Primary Amine, Free Ring Amine F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Furan-2-carbonyl)pyrrolidin-3-amine

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals troubleshooting the synthesis of 1-(Furan-2-carbonyl)pyrrolidin-3-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals troubleshooting the synthesis of 1-(Furan-2-carbonyl)pyrrolidin-3-amine .

The synthesis of this functionalized pyrrolidine is typically achieved in two stages: an initial amide coupling between 2-furoic acid and a protected amine (e.g., 3-(Boc-amino)pyrrolidine), followed by an acid-catalyzed deprotection. Below, we address the most common bottlenecks—sluggish coupling kinetics, furan ring degradation, and poor product recovery during isolation—using field-proven, self-validating methodologies.

Workflow A 2-Furoic Acid + 3-(Boc-amino)pyrrolidine B Amide Coupling (HATU, DIPEA) A->B C Boc-Protected Intermediate B->C D Boc Deprotection (TFA / DCM) C->D E Amine TFA Salt (Highly Polar) D->E F SCX Catch & Release (Ion Exchange) E->F G Final Product: Free Amine F->G

Two-step synthesis and SCX isolation workflow for 1-(Furan-2-carbonyl)pyrrolidin-3-amine.

Section 1: Amide Coupling Optimization

Q: Why am I observing low yields or incomplete conversion during the amide coupling of 2-furoic acid and 3-(Boc-amino)pyrrolidine?

A: The coupling of 2-furoic acid with 3-(Boc-amino)pyrrolidine involves a secondary cyclic amine, which exhibits significant steric hindrance. Traditional carbodiimide coupling agents like EDC/HOBt often result in sluggish kinetics and lower yields for secondary amines, sometimes stalling around 40-50% conversion[1].

To overcome this, switching to a highly reactive uronium-based coupling reagent like HATU is recommended[2]. HATU forms a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate that rapidly reacts even with sterically hindered secondary amines[2]. Furthermore, using a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures complete deprotonation of the furoic acid without competing as a nucleophile.

Quantitative Comparison of Coupling Reagents
Coupling SystemBaseSolventReaction TimeTypical YieldByproduct Profile
EDC / HOBt TEADCM12 - 24 h40 - 60%Water-soluble urea (easily washed)
DCC / DMAP DIPEADCM24 - 48 h< 30%Insoluble DCU (requires filtration)
HATU DIPEADMF2 - 4 h85 - 95%DMF/HOAt (requires aqueous wash)
Protocol 1: Step-by-Step HATU-Mediated Amide Coupling

Causality Note: Pre-activation of the acid is crucial. Allowing HATU and 2-furoic acid to react first ensures the active ester is fully formed before the amine is introduced, preventing side reactions.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 2-furoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). The solution will become homogeneous.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15-20 minutes to allow the formation of the active HOAt ester. Self-Validation: The solution typically turns pale yellow.

  • Amine Addition: Add 3-(Boc-amino)pyrrolidine (1.1 equiv) dropwise or in small portions.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS or TLC (The furan ring is highly UV active)[3].

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO3 (to remove unreacted acid/HOAt), and brine (to remove DMF).

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Section 2: Boc Deprotection & Furan Ring Sensitivity

Q: Is the furan ring at risk of degradation during the acidic Boc deprotection step?

A: Furan rings are electron-rich heterocycles and can be sensitive to strong electrophiles or highly concentrated strong acids, which can induce ring-opening or polymerization. However, the furan-2-carbonyl moiety is stabilized by the electron-withdrawing carbonyl group, making it significantly more robust than an unsubstituted furan.

Standard Boc deprotection using moderately strong acids like Trifluoroacetic Acid (TFA)[4] or 4M HCl in dioxane[5] is generally well-tolerated. The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form a tert-butyl cation and CO2 gas[4]. To prevent the highly reactive tert-butyl cation from alkylating the furan ring via Friedel-Crafts alkylation, it is highly recommended to add a carbocation scavenger (such as triisopropylsilane, TIPS) to the reaction mixture.

Acidic Deprotection Conditions for Furan-Containing Substrates
Reagent SystemScavengerTimeTempFuran StabilityFinal Form
20-50% TFA in DCM TIPS (2-5%)30-60 min0°C to RTExcellentTFA Salt
4M HCl in Dioxane None1-2 hRTGoodHCl Salt
TMS-I in DCM None30 minRTExcellentFree Base/HI
Protocol 2: Step-by-Step Boc Deprotection (TFA Method)

Causality Note: Cooling the reaction to 0°C before adding TFA minimizes the exothermic shock and suppresses unwanted side reactions with the furan ring.

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M).

  • Scavenger: Add TIPS (2% v/v) to act as a tert-butyl cation sink.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add TFA to achieve a 1:1 (v/v) ratio of TFA:DCM[5].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes. Self-Validation: Effervescence (CO2 evolution) will be observed, indicating active deprotection[4].

  • Monitoring: Confirm complete consumption of the starting material via LC-MS.

  • Concentration: Remove DCM and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the crude amine as a TFA salt[5].

Section 3: Isolation and Purification of the Free Amine

Q: I am losing my final product in the aqueous layer during workup. How can I improve recovery?

A: The deprotected product, 1-(Furan-2-carbonyl)pyrrolidin-3-amine, contains both a highly polar primary amine and a tertiary amide. This makes the free base highly water-soluble, leading to poor partition coefficients (logP) in standard organic solvents like EtOAc or DCM. Traditional aqueous acid/base extraction will result in massive product loss.

Instead, utilize Strong Cation Exchange (SCX) chromatography, known as the "Catch-and-Release" method[6]. SCX-2 resins (propylsulfonic acid functionalized silica) have a natural propensity to bind basic amines[7]. The amine is "caught" on the resin via an ionic bond, allowing non-basic impurities to be washed away. The pure amine is then "released" using a methanolic ammonia solution[8].

SCX_Mechanism A Crude Amine (TFA Salt) in MeOH/DCM B Load onto SCX-2 Cartridge (Propylsulfonic Acid Silica) A->B C Amine 'Caught' (Ionic Bond to Resin) B->C D Wash (MeOH) Removes Non-Basic Impurities C->D E Elute (2M NH3 in MeOH) Amine 'Released' D->E F Pure Free Amine (Evaporate Volatiles) E->F

Catch-and-release purification mechanism using SCX-2 strong cation exchange chromatography.

Protocol 3: Catch-and-Release Purification using SCX-2

Causality Note: The initial wash with pure methanol removes non-basic impurities (like cleaved protecting groups and residual scavengers) because they cannot form ionic bonds with the sulfonic acid resin. The ammonia in the elution step deprotonates the amine, breaking the ionic bond and releasing it from the column[7].

  • Column Conditioning: Pre-condition an SCX-2 cartridge (approx. 1g resin per 0.5 mmol of amine) by passing 10 mL of Methanol (MeOH) through it[8].

  • Loading: Dissolve the crude amine TFA salt in a minimum volume of DCM/MeOH (1:1) and load it onto the cartridge. Allow it to pass through via gravity.

  • Washing ("Catch"): Wash the cartridge with 15-20 mL of MeOH. Discard the wash. Self-Validation: TLC of the wash should show no UV-active amine product, confirming the product is bound to the resin[6].

  • Elution ("Release"): Elute the target amine by passing 15 mL of 2M Ammonia in Methanol (NH3/MeOH) through the cartridge. Collect this fraction[8].

  • Isolation: Concentrate the collected methanolic ammonia fraction under reduced pressure to yield the pure 1-(Furan-2-carbonyl)pyrrolidin-3-amine as a free base[7].

References

Sources

Optimization

Solving solubility issues of 1-(Furan-2-carbonyl)pyrrolidin-3-amine in aqueous buffers

Welcome to the dedicated support center for 1-(Furan-2-carbonyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 1-(Furan-2-carbonyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous buffers. We will delve into the physicochemical properties of the molecule, provide actionable troubleshooting steps, and offer detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(Furan-2-carbonyl)pyrrolidin-3-amine that influence its solubility?

A1: The solubility behavior of 1-(Furan-2-carbonyl)pyrrolidin-3-amine is primarily governed by the interplay of three key structural components:

  • Pyrrolidin-3-amine Moiety: This is the most critical feature for aqueous solubility. The secondary amine on the pyrrolidine ring is basic.[1] This means it can accept a proton (become protonated) in acidic conditions to form a positively charged ammonium cation. This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base.

  • Furan-2-carbonyl Group: This portion of the molecule consists of an aromatic furan ring linked to the pyrrolidine nitrogen via an amide bond. The furan ring is relatively non-polar and hydrophobic, which tends to decrease water solubility.[2]

  • Amide Linkage: The amide bond itself is polar and can participate in hydrogen bonding, which can contribute favorably to solubility. However, its influence is often secondary to the ionizable amine group.

The molecule's overall solubility is a balance between the water-solubilizing basic amine and the hydrophobic furan ring.

Q2: How does pH critically affect the solubility of this compound?

A2: The aqueous solubility of 1-(Furan-2-carbonyl)pyrrolidin-3-amine is highly pH-dependent.[3][4] This is a direct consequence of the basic secondary amine group.

  • In Acidic Conditions (Low pH): At a pH well below the pKa of the amine's conjugate acid, the amine group will be predominantly protonated (R₂NH₂⁺). This charged species interacts favorably with polar water molecules, leading to significantly higher solubility.[5]

  • In Neutral or Basic Conditions (High pH): At a pH above the pKa, the amine group will be in its neutral, non-ionized free base form (R₂NH). This form is less polar, making it less soluble in water, which can often lead to precipitation, especially in common buffers like Phosphate-Buffered Saline (PBS) at pH 7.4.[6][7]

The relationship between pH, pKa, and the ratio of ionized to non-ionized forms is described by the Henderson-Hasselbalch equation. As a general rule, for basic compounds, solubility increases as the pH of the solution decreases.[5]

Q3: What are the estimated physicochemical properties (pKa, LogP) for this compound?
  • pKa: The pyrrolidine ring, a cyclic secondary amine, has a conjugate acid pKa of approximately 11.27.[1][8] The presence of the electron-withdrawing furan-2-carbonyl group attached to the other nitrogen will lower the basicity of the pyrrolidin-3-amine nitrogen slightly. Therefore, a reasonable estimated pKa for the conjugate acid of the pyrrolidin-3-amine group is in the range of 9.0 - 10.5 .

  • LogP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity (oil-loving) versus hydrophilicity (water-loving) nature of a compound. Given the hydrophobic furan ring and the hydrocarbon structure, offset by the polar amide and amine groups, the predicted LogP is likely in the range of 1.5 - 2.5 , suggesting it is moderately lipophilic. This reinforces the observation that the neutral form has limited aqueous solubility.

Troubleshooting Guide: Common Solubility Issues
Q4: My compound precipitated immediately when I added it to my PBS buffer (pH 7.4). What happened and how can I fix it?

A4: This is a classic pH-related solubility issue. At pH 7.4, which is significantly below the estimated pKa of the amine (9.0-10.5), the compound exists predominantly in its less soluble, neutral free base form, causing it to precipitate.

Immediate Solutions:

  • Adjust the pH: The most direct solution is to use a buffer with a lower pH. Aim for a pH at least 2 units below the estimated pKa. A buffer at pH 4.0 - 6.0 should ensure the compound is fully protonated and solubilized.

  • "pH Shift" Method: If your final experiment must be at pH 7.4, you can first dissolve the compound in a small amount of acidic solution (e.g., 0.1 M HCl or a pH 4 buffer) to get a concentrated, clear stock. Then, add this acidic stock to your larger volume of PBS buffer with vigorous stirring. This can sometimes create a metastable solution, but be aware that precipitation may still occur over time.

Q5: I need to prepare a concentrated stock solution (>10 mM). What solvent should I use?

A5: For high-concentration stocks, water-miscible organic co-solvents are the preferred choice.[9]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol are excellent starting points. These solvents can typically dissolve non-polar and polar compounds to high concentrations.

  • Protocol:

    • Weigh the desired amount of 1-(Furan-2-carbonyl)pyrrolidin-3-amine.

    • Add a small volume of your chosen co-solvent (e.g., DMSO).

    • Vortex or sonicate gently until fully dissolved.

    • Add more co-solvent to reach your final target concentration.

  • Critical Consideration: When diluting this organic stock into your aqueous buffer for a final assay, ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid impacting your biological system. Add the stock solution to the buffer dropwise while vortexing to prevent the compound from "crashing out" (precipitating).

Q6: I'm observing poor dissolution even in an acidic buffer. What are my next steps?

A6: If pH adjustment alone is insufficient, more advanced formulation strategies may be required. This can happen if the salt form of the compound still has intrinsically low solubility or if the dissolution rate is very slow.

Advanced Strategies:

  • Co-solvents: Incorporate a small percentage of a biocompatible co-solvent into your aqueous buffer.[10][11] Solvents like polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol can increase solubility by reducing the polarity of the aqueous medium.[12][13][14]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15] They can form "inclusion complexes" with poorly soluble molecules, effectively shielding the hydrophobic parts of your compound from water and increasing its apparent solubility.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Surfactants: Surfactants form micelles in solution above their critical micelle concentration (CMC).[19] The hydrophobic core of these micelles can encapsulate your compound, increasing its solubility.[20] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological applications.[12][21]

The choice of strategy depends heavily on the requirements and constraints of your specific assay or formulation goal.

Data & Visualization
Solubilization Strategy Comparison
StrategyMechanism of ActionAdvantagesConsiderations & Disadvantages
pH Adjustment Increases the fraction of the ionized, more polar form of the drug.[3]Simple, cost-effective, and highly effective for ionizable compounds.Final pH may not be compatible with the experiment; risk of precipitation upon pH neutralization.[11]
Co-solvents Reduces the polarity of the aqueous solvent, decreasing the energy required to dissolve a hydrophobic solute.[9][10]Can increase solubility by several orders of magnitude; well-established technique.The organic solvent may interfere with biological assays or cause toxicity at higher concentrations.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic drug molecule within its cavity.[15][16]Generally low toxicity; can improve stability and bioavailability.Complexation is a 1:1 or 1:2 equilibrium; can be expensive; may not work for all molecules.[22]
Surfactants Incorporates the drug into micelles above the Critical Micelle Concentration (CMC).[19][20]High solubilization capacity; widely used in formulations.[21]Potential for cell lysis or protein denaturation; can interfere with some biological assays.
Troubleshooting Workflow

Below is a decision-making workflow to guide you through solving solubility challenges with 1-(Furan-2-carbonyl)pyrrolidin-3-amine.

Solubility_Troubleshooting start Solubility Issue Encountered (Precipitation in Aqueous Buffer) q_stock Was a concentrated stock prepared in an organic solvent? start->q_stock prep_stock Prepare a 10-100 mM stock in DMSO or Ethanol. Dilute dropwise into buffer. q_stock->prep_stock No q_ph Is the buffer pH < 6.0? q_stock->q_ph Yes prep_stock->q_ph q_assay_compat Is pH adjustment compatible with your experiment? q_ph->q_assay_compat No sol_ok Solubility Issue Resolved q_ph->sol_ok Yes adjust_ph Adjust buffer to pH 4.0-6.0 using citrate or acetate buffer. adjust_ph->sol_ok q_assay_compat->adjust_ph Yes advanced Proceed to Advanced Formulation Strategies q_assay_compat->advanced No screen_excipients Screen Excipients: 1. Co-solvents (PEG 400, Propylene Glycol) 2. Cyclodextrins (HP-β-CD) 3. Surfactants (Tween® 80) advanced->screen_excipients screen_excipients->sol_ok

Caption: Decision tree for troubleshooting solubility.

Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a method to determine the approximate solubility of the compound at different pH values.

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM) at various pH points, such as pH 4.0 (acetate), pH 5.0 (acetate), pH 6.0 (MES), pH 7.0 (phosphate), and pH 7.4 (PBS).

  • Add Compound: To 1 mL of each buffer in a separate glass vial, add an excess amount of 1-(Furan-2-carbonyl)pyrrolidin-3-amine (e.g., 5-10 mg). Ensure solid is visible.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid: After equilibration, let the vials stand for 1-2 hours for the excess solid to settle. Alternatively, centrifuge the samples (e.g., 14,000 rpm for 15 minutes).

  • Sample and Dilute: Carefully remove a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. Dilute the supernatant into a suitable solvent (e.g., methanol or acetonitrile) for analysis.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method such as HPLC-UV or LC-MS.[23]

Protocol 2: Screening for Optimal Co-solvent/Excipient Concentration

This protocol helps identify the minimum concentration of an excipient needed to achieve the desired solubility.

  • Prepare Excipient Stocks: Prepare concentrated stocks of your chosen excipients (e.g., 20% w/v HP-β-CD in water, 50% v/v PEG 400 in water, 1% w/v Tween® 80 in water).

  • Prepare Test Solutions: In a 96-well plate or microcentrifuge tubes, prepare a serial dilution of the excipient stock in your primary aqueous buffer (e.g., PBS pH 7.4).

  • Add Compound: Add a fixed amount of 1-(Furan-2-carbonyl)pyrrolidin-3-amine from a concentrated DMSO stock to each well/tube, ensuring the final DMSO concentration is constant and low (e.g., <1%). The target final concentration of the compound should be slightly above its known solubility limit in the buffer alone.

  • Equilibrate and Observe: Seal the plate/tubes, mix well, and let them equilibrate for 2-4 hours at room temperature.

  • Assess Solubility: Measure the turbidity of each well using a plate reader (at ~600 nm) or by visual inspection. The lowest concentration of excipient that results in a clear, non-turbid solution is the optimal concentration for solubilization.[24]

References
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • PubChem. 1-[(Furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Available from: [Link]

  • Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution. Available from: [Link]

  • Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

  • Taylor & Francis Online. (2008). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Available from: [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available from: [Link]

  • European Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • Springer. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]

  • Wikipedia. Cosolvent. Wikimedia Foundation. Available from: [Link]

  • Wikipedia. Pyrrolidine. Wikimedia Foundation. Available from: [Link]

  • ACS Publications. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. Available from: [Link]

  • Der Pharma Chemica. (2015). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Available from: [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]

  • PubChem. N-[1-(Furan-2-carbonyl)-2-methyl-1,2,3,4-tetrahydro-quinolin-4-yl]. National Center for Biotechnology Information. Available from: [Link]

  • Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • GSC Biological and Pharmaceutical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • MedCrave. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Available from: [Link]

  • American Elements. 2-(furan-2-carbonyl)-1-benzofuran-3-amine. Available from: [Link]

  • AP Chemistry. 8.11 pH and Solubility. Available from: [Link]

  • Asian Journal of Pharmaceutics. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Available from: [Link]

  • Chemistry. (2023). Solubility of Organic Compounds. Available from: [Link]

  • PubChem. 7-chloro-N-[4-(furan-2-yl)-3-(pyrrolidin-1-ylmethyl)phenyl]quinolin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • PMC. Cyclodextrins in delivery systems: Applications. National Center for Biotechnology Information. Available from: [Link]

  • Academic Journals. (2014). Solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix. Available from: [Link]

  • CFDE. 8-Chloro-4-(3-(methylamino)pyrrolidin-1-yl)benzofuro[3,2-d]pyrimidin-2-amine (Compound). Available from: [Link]

  • Quora. (2016). What is the relationship between solubility and pH?. Available from: [Link]

  • ACS Publications. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Available from: [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

Sources

Troubleshooting

Minimizing side reactions during the acylation of pyrrolidin-3-amine

This guide functions as a specialized Technical Support Center for researchers working with pyrrolidin-3-amine . It is designed to troubleshoot the specific chemoselectivity challenges inherent to this diamine.

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with pyrrolidin-3-amine . It is designed to troubleshoot the specific chemoselectivity challenges inherent to this diamine.

Ticket Subject: Optimizing Chemoselectivity & Minimizing Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Challenge: The "Nucleophilicity vs. Basicity" Trap

The acylation of pyrrolidin-3-amine is deceptively simple. You are dealing with two nucleophilic nitrogen atoms with distinct electronic and steric profiles. Failure to account for these differences leads to the most common user issues: bis-acylation (over-reaction) and regio-isomeric mixtures .

Technical Analysis of the Substrate

To troubleshoot, we must first quantify the competitors:

FeatureN1 (Ring Nitrogen) N-exocyclic (3-Amino Group)
Type Secondary Amine (Cyclic)Primary Amine (Aliphatic)
pKa (Conj. Acid) ~11.3 (More Basic)~10.6 (Less Basic)
Sterics Hindered (Flanked by ring carbons)Accessible (Free rotation)
Reactivity Profile Thermodynamically favored proton acceptor.Kinetically favored nucleophile (due to lower sterics).

The Paradox: The ring nitrogen (N1) is more basic, meaning it protonates first and holds the proton longer. However, the exocyclic nitrogen is less sterically hindered, making it a faster nucleophile with bulky electrophiles.

Troubleshooting Guide (FAQ Format)

Issue A: "I am targeting the primary amine, but I see significant N1-acylation."

Diagnosis: Your reaction conditions likely favor "charge control" (basicity) or your electrophile is too small/reactive (e.g., acetyl chloride), negating the steric advantage of the primary amine.

Solution 1: The "Active Ester" Approach (Kinetic Control) Switch from acid chlorides to N-hydroxysuccinimide (NHS) esters or p-nitrophenyl esters .

  • Why: These reagents are less reactive. The transition state requires a tighter geometric fit, which penalizes the sterically hindered N1 ring nitrogen much more than the accessible primary amine.

  • Result: High selectivity for the primary amine (>90:10).

Solution 2: The pH-Switch Protocol If you must use an acid chloride, run the reaction in aqueous media at pH ~11.0 .

  • Mechanism: At pH 11.0, the more basic N1 (pKa ~11.3) is significantly protonated (protected as ammonium), while a larger fraction of the less basic primary amine (pKa ~10.6) remains as the free base.

  • Warning: This window is narrow. Use an autotitrator or robust buffer (phosphate/carbonate).

Issue B: "I am getting Bis-acylation (both nitrogens reacted)."

Diagnosis: Localized high concentration of the electrophile. Even if the first acylation is selective, the product is still a nucleophile.

Solution: The "Reverse Addition" Technique

  • Standard Mistake: Adding the amine to the acid chloride.

  • Correction: Add the electrophile (diluted in solvent) dropwise to a cooled (-10°C) solution of the amine.

  • Stoichiometry: Use 0.9 equivalents of the electrophile. It is better to leave 10% unreacted starting material (easy to wash away via aqueous extraction) than to purify bis-acylated byproducts.

Issue C: "My starting material is the Dihydrochloride salt, and it won't react."

Diagnosis: Incomplete neutralization. The commercial salt is Pyrrolidin-3-amine • 2HCl. Both nitrogens are protonated and non-nucleophilic. Solution: You need 2.0 to 2.2 equivalents of base (e.g., DIPEA or Et3N) just to free the amine before the reaction starts.

  • Tip: Stir the salt with the base for 30 minutes to ensure full liberation before adding the electrophile.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct synthetic route based on your target and available reagents.

AcylationStrategy Start Target Product? PrimaryTarget Acylate Primary Amine (Keep N1 Free) Start->PrimaryTarget SecondaryTarget Acylate Ring N1 (Keep Primary Free) Start->SecondaryTarget ReagentCheck Reagent Type? PrimaryTarget->ReagentCheck Direct Direct Acylation? SecondaryTarget->Direct ActiveEster Use NHS-Ester (Kinetic Selectivity) ReagentCheck->ActiveEster Mild Reagent AcidChloride Acid Chloride/Anhydride ReagentCheck->AcidChloride Highly Reactive pHControl Aqueous Schotten-Baumann Maintain pH 11.0 AcidChloride->pHControl Must use pH switch Impossible NOT RECOMMENDED (Primary reacts first) Direct->Impossible Direct Route Protect Step 1: Protect Primary (e.g., Benzaldehyde Schiff Base) Direct->Protect Smart Route Acylate Step 2: Acylate N1 Protect->Acylate Deprotect Step 3: Hydrolysis Acylate->Deprotect

Caption: Strategic workflow for regioselective acylation of pyrrolidin-3-amine.

Validated Experimental Protocols

Protocol A: Selective Acylation of Primary Amine (NHS-Ester Method)

Best for: Drug linkers, fluorescent labeling, and precious intermediates.

  • Preparation: Dissolve pyrrolidin-3-amine dihydrochloride (1.0 mmol) in dry DMF (5 mL) or DCM.

  • Liberation: Add DIPEA (2.2 mmol, 383 µL) at 0°C. Stir for 15 min.

  • Addition: Add the NHS-ester of your carboxylic acid (0.95 mmol) as a solid or solution in one portion.

    • Note: Using <1.0 equivalent ensures the unreacted species is the cheap diamine, not the expensive ester.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS.

  • Workup (Self-Validating Step):

    • Dilute with water.

    • If the product is lipophilic: Extract with EtOAc. The unreacted diamine stays in the aqueous phase.

    • Validation: Check the aqueous layer pH.[1] It should be >9 to ensure the diamine is not protonated and trapped in the organic layer.

Protocol B: The "CO₂ Protection" Trick (Green Chemistry)

Best for: Preventing bis-acylation when using simple acid chlorides. Concept: CO₂ reversibly reacts with amines to form carbamates. In diamines, it often forms an internal salt or protects the most basic amine first.

  • Saturation: Dissolve pyrrolidin-3-amine (free base) in methanol. Bubble dry CO₂ gas through the solution for 10 minutes.

  • Acylation: Add the acid chloride (0.9 eq) dropwise while continuing a slow stream of CO₂.

  • Mechanism: The CO₂ temporarily "masks" the nucleophilic sites. The less stable carbamate (usually on the primary amine) may exchange or the steric environment changes, often enhancing mono-selectivity.

  • Workup: Simply heat the solution or acidify to remove the CO₂.

Summary of Side Reactions & Mitigations

Side ReactionDetectable ByMitigation Strategy
Bis-Acylation LCMS (M+2*Acyl mass)High dilution (0.05 M); Slow addition; Deficit of electrophile (0.9 eq).
Regio-isomer Formation NMR (Shift in H-3 vs H-ring)Use bulky active esters (NHS); Avoid heat; Use N-Boc protected starting material if purity is critical.
Racemization Chiral HPLCAvoid strong bases (NaOH) if C3 is chiral; Use DIPEA/Collidine; Keep Temp < 0°C.
Polymerization Appearance of Gums/SolidsEnsure the electrophile is not bifunctional; Exclude oxygen if using radical-sensitive linkers.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group. Wiley.

    • Context: Authoritative source for protection/deprotection str
  • Selective Acylation of Primary Amines . Al-Sehemi, A. G., et al. (2014).[2] Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones. Indian Journal of Chemistry.

    • Context: Demonstrates the kinetic superiority of primary amines reacting with bulky electrophiles.
  • CO₂-Mediated Selectivity . Lee, J., et al. (2019). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry.

    • Context: Describes the innovative use of CO₂ as a transient protecting group to prevent bis-acyl
  • pKa Values of Amino Acid Side Chains . University of Calgary. Amino Acids, Peptides and Proteins.[3]

    • Context: Provides foundational pKa data for primary (lysine-like) vs secondary (proline-like)

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for Polar Amine Compounds

Welcome to the technical support center for the chromatographic purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with separating these often-problematic molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your purification success.

Frequently Asked Questions (FAQs)

Q1: Why are polar amines so challenging to purify by column chromatography?

Polar amines present a dual challenge: their polarity makes them highly soluble in polar solvents, leading to poor retention on traditional normal-phase silica gel, while their basicity causes strong interactions with the acidic silanol groups on the silica surface. This interaction can lead to significant peak tailing, streaking, or even irreversible adsorption of the compound to the stationary phase, resulting in low recovery and poor separation.[1][2][3]

Q2: What is peak tailing and why is it common with amines?

In ideal chromatography, a compound elutes as a symmetrical, Gaussian-shaped peak. Peak tailing is a distortion where the back of the peak is broader than the front.[4] For amines, this is often caused by secondary interactions between the basic amine and acidic residual silanol groups on silica-based stationary phases.[5][6] These strong interactions delay the elution of a portion of the analyte, causing the characteristic "tail."[1]

Q3: What are the main strategies to improve the chromatography of polar amines?

There are three primary strategies to counteract the challenges of purifying polar amines:

  • Mobile Phase Modification: Adding additives to the mobile phase to minimize unwanted interactions with the stationary phase.[3][5]

  • Stationary Phase Selection: Choosing a stationary phase that is more compatible with basic compounds.[2][5]

  • Alternative Chromatographic Modes: Employing techniques like HILIC, ion-pair, or mixed-mode chromatography.[7][8][9]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Severe Peak Tailing or Streaking on a Silica Gel Column

Causality: The root cause is the strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This leads to a non-uniform elution of the compound.

Solutions:

  • Mobile Phase Modification with a Basic Additive:

    • Mechanism: Introducing a small amount of a competing base, such as triethylamine (TEA), diethylamine (DEA), or ammonia, into the mobile phase can neutralize the acidic silanol sites.[3][5] This "deactivates" the silica surface, preventing the polar amine analyte from binding too strongly.[3]

    • Protocol:

      • Prepare your eluent (e.g., a mixture of hexane and ethyl acetate).

      • Add a basic modifier to a final concentration of 0.1-2% (v/v). For example, to prepare 500 mL of eluent with 1% TEA, add 5 mL of TEA to 495 mL of the solvent mixture.[3]

      • Equilibrate the column with this modified mobile phase before loading your sample.

  • Use of an Amine-Functionalized Stationary Phase:

    • Mechanism: These columns have an amino-propyl functional group bonded to the silica surface, which makes the surface basic.[2][10] This eliminates the problematic acid-base interactions and allows for separation using less polar, "softer" solvents.[2]

    • Benefit: Often, no basic additive is required in the mobile phase, simplifying the purification process and downstream processing.[11]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload modify_mobile Modify Mobile Phase check_overload->modify_mobile No reduce_load Reduce Sample Load check_overload->reduce_load Yes change_stationary Change Stationary Phase modify_mobile->change_stationary If tailing persists add_base Add Basic Modifier (e.g., TEA) modify_mobile->add_base adjust_ph Adjust pH modify_mobile->adjust_ph use_amine_column Use Amine-Functionalized Silica change_stationary->use_amine_column try_hilic Consider HILIC or Mixed-Mode change_stationary->try_hilic end Improved Separation reduce_load->end add_base->end adjust_ph->end use_amine_column->end try_hilic->end

Caption: A decision tree for troubleshooting peak tailing of polar amines.

Problem 2: Poor Retention of Highly Polar Amines (Elutes in the Void Volume)

Causality: Highly polar amines have a very high affinity for polar mobile phases and weak retention on non-polar stationary phases (like C18 in reversed-phase) or even on normal-phase silica if the mobile phase is too polar.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Mechanism: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like silica, diol, or amino) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a smaller amount of water or aqueous buffer.[7][12] It promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to increased retention.[7]

    • Key Advantage: HILIC is excellent for compounds that are too polar for reversed-phase chromatography.[13]

  • Ion-Pair Chromatography (IPC):

    • Mechanism: This technique is used in reversed-phase chromatography. An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase.[14] This reagent forms a neutral ion pair with the charged amine analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.[14]

    • Common Reagents: For basic amines, anionic surfactants like alkyl sulfonates are used.[15]

  • Mixed-Mode Chromatography (MMC):

    • Mechanism: MMC columns possess stationary phases with more than one type of functionality, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) properties.[9] This allows for simultaneous separation based on both hydrophobicity and ionic interactions, providing excellent retention for charged polar compounds like amines.[9][16]

    • Benefit: Offers unique selectivity and the ability to retain a wide range of compounds, from non-polar to charged polar molecules, in a single run.[17]

Comparison of Chromatographic Modes for Polar Amines:

Chromatographic ModeStationary PhaseMobile PhaseRetention MechanismBest For
Normal-Phase Silica, Alumina, AminoNon-polar (e.g., Hexane/EtOAc) + basic modifierAdsorptionLess polar amines
Reversed-Phase C18, C8 (end-capped)Polar (e.g., Acetonitrile/Water) + pH modifier or ion-pair reagentPartitioning, Ion-pairingModerately polar amines
HILIC Silica, Amino, DiolHigh organic (e.g., >70% Acetonitrile) + aqueous bufferPartitioning into aqueous layer[7]Highly polar amines[18]
Mixed-Mode C18 with cation-exchange groupsAcetonitrile/Water with bufferPartitioning and Ion-exchange[9]Wide range of polar and charged amines
Problem 3: Low Recovery or Irreversible Adsorption

Causality: This is an extreme case of the strong interaction between basic amines and acidic silica. The compound binds so strongly that it does not elute from the column under the chosen conditions, or it may degrade on the acidic surface.[2]

Solutions:

  • Deactivating Silica Gel:

    • Mechanism: If an alternative stationary phase is not available, you can pre-treat the silica gel.

    • Protocol:

      • Create a slurry of your silica gel in your chosen mobile phase.

      • Add a basic modifier like triethylamine (1-3%) or a solution of ammonium hydroxide in methanol.[3][19]

      • Pack the column with this slurry. This process neutralizes the most active silanol sites before the sample is introduced.

  • Switch to a Non-Silica-Based Stationary Phase:

    • Alternative Sorbents: Consider using basic alumina or polymer-based stationary phases, which do not have acidic silanol groups.[2]

    • Consideration: The selectivity will be different from silica, so method development using Thin Layer Chromatography (TLC) with the corresponding stationary phase is recommended.

Workflow for Optimizing Recovery:

Caption: A workflow for addressing low recovery of polar amines.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance? Retrieved from [Link]

  • PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • NIH. (n.d.). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. Retrieved from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]

  • Springer. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • LCGC International. (2020, November 12). HILIC: The Pros and Cons. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mixed-Mode Chromatography. Retrieved from [Link]

  • NIH. (2024, February 20). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Retrieved from [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1-(Furan-2-carbonyl)pyrrolidin-3-amine and its Analogs

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magneti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining molecular architecture in solution. This guide provides an in-depth interpretation of the 1H NMR spectrum of 1-(Furan-2-carbonyl)pyrrolidin-3-amine, a heterocyclic scaffold of interest in medicinal chemistry.

This guide moves beyond a simple peak assignment, offering a comparative analysis with structurally related analogs to highlight the subtle yet significant spectral shifts that arise from modifications to both the aromatic and aliphatic components of the molecule. By understanding these nuances, researchers can gain a deeper appreciation for structure-spectrum correlations, aiding in the confident identification of their target compounds and the impurities that may accompany them.

Predicted 1H NMR Spectrum: 1-(Furan-2-carbonyl)pyrrolidin-3-amine

While an experimental spectrum for the title compound is not publicly available, a detailed prediction based on established chemical shift principles and data from analogous structures provides a robust framework for its interpretation. The predicted spectrum is a composite of signals arising from the furan ring, the pyrrolidine ring, and the amine group protons.

Furan Ring Protons: The 2-substituted furan ring gives rise to a characteristic set of three signals in the aromatic region of the spectrum.

  • H5' : This proton, positioned alpha to the oxygen and adjacent to the carbonyl group, is expected to be the most deshielded of the furan protons, appearing as a doublet of doublets around 7.5-7.7 ppm . Its multiplicity arises from coupling to both H4' and H3'.

  • H3' : This proton, meta to the carbonyl group, will resonate upfield from H5' and is anticipated to appear as a doublet of doublets around 7.1-7.3 ppm .

  • H4' : The most shielded of the furan protons, H4' is coupled to both H3' and H5' and is expected to be observed as a doublet of doublets in the region of 6.5-6.7 ppm .

Pyrrolidine Ring Protons: The pyrrolidine ring protons exist in a more saturated environment and will therefore appear at a higher field. The presence of the amide linkage and the amine substituent at the 3-position introduces significant complexity due to diastereotopicity and restricted rotation around the N-C(O) bond. This restricted rotation can lead to the observation of two distinct sets of signals for the pyrrolidine ring protons (rotamers). For simplicity, we will discuss the expected averaged signals.

  • H2 & H5 : The protons on the carbons adjacent to the amide nitrogen (C2 and C5) are the most deshielded of the pyrrolidine ring protons. Due to the influence of the carbonyl group, they are expected to resonate in the range of 3.5-4.0 ppm . These will likely appear as complex multiplets due to coupling with each other and adjacent methylene protons.

  • H3 : The methine proton at the stereocenter bearing the amine group is expected to be found around 3.0-3.5 ppm . Its chemical shift is influenced by the electron-withdrawing amide and the amine group. It will likely appear as a multiplet due to coupling with the adjacent methylene protons (H2 and H4).

  • H4 : The methylene protons on C4 are diastereotopic and will likely appear as two separate multiplets in the range of 1.8-2.4 ppm .

Amine Protons: The two protons of the primary amine group are expected to give a broad singlet around 1.5-3.0 ppm . The exact chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Comparative 1H NMR Analysis: The Impact of Structural Modifications

To truly understand the spectral features of 1-(Furan-2-carbonyl)pyrrolidin-3-amine, it is instructive to compare its predicted spectrum with those of closely related analogs. This comparative approach provides invaluable insight into how subtle changes in molecular structure manifest in the 1H NMR spectrum.

The Influence of the Aromatic Ring

Replacing the furan ring with other aromatic systems, such as thiophene or benzene, significantly alters the chemical shifts of the aromatic protons.

CompoundAromatic Protons Chemical Shift (ppm)
1-(Furan-2-carbonyl)pyrrolidin-3-amine (Predicted) H5': ~7.5-7.7 (dd), H3': ~7.1-7.3 (dd), H4': ~6.5-6.7 (dd)
1-(Thiophen-2-carbonyl)pyrrolidin-3-amine (Analog) Thiophene protons typically appear between 7.0-7.8 ppm. The specific shifts will depend on the relative positions to the sulfur atom and the carbonyl group.
1-Benzoylpyrrolidin-3-amine (Analog) Phenyl protons will resonate in the range of 7.3-7.8 ppm, with the ortho protons being the most deshielded.

The electronegativity of the heteroatom in the five-membered ring (O > S) and the aromatic ring current of the benzene ring are the primary factors driving these differences.

The Effect of the Aliphatic Ring

Altering the size of the saturated heterocyclic ring from a five-membered pyrrolidine to a six-membered piperidine also induces noticeable changes in the aliphatic region of the spectrum.

CompoundAliphatic Ring Protons Chemical Shift (ppm)
1-(Furan-2-carbonyl)pyrrolidin-3-amine (Predicted) H2/H5: ~3.5-4.0 (m), H3: ~3.0-3.5 (m), H4: ~1.8-2.4 (m)
1-(Furan-2-carbonyl)piperidine (Analog) Piperidine protons generally appear at a slightly higher field than their pyrrolidine counterparts due to greater conformational flexibility and reduced ring strain. The protons alpha to the nitrogen are typically in the 3.4-3.8 ppm range.

This comparison highlights how ring size and conformational dynamics influence the magnetic environment of the aliphatic protons.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible 1H NMR data, adherence to a standardized experimental protocol is crucial.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for many organic molecules. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d6) or methanol-d4 may be more appropriate.[1][2]

  • Sample Concentration : For a standard 1H NMR spectrum on a 400-600 MHz spectrometer, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][3]

  • Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

Data Acquisition

A standard 1D 1H NMR experiment should be performed with the following general parameters, which may be optimized based on the specific instrument and sample:

  • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans : 16 to 64 scans are typically adequate for routine analysis.

  • Relaxation Delay (d1) : A delay of 1-2 seconds between scans is usually sufficient for quantitative analysis of small molecules.

  • Acquisition Time (aq) : Typically 2-4 seconds to ensure good digital resolution.

  • Spectral Width (sw) : A spectral width of 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.

Visualizing Molecular Connectivity and Spatial Relationships

Graphviz diagrams can be employed to visualize the key through-bond (J-coupling) and through-space (NOE) correlations that are critical for complete structural assignment.

Figure 1. Predicted J-coupling network in 1-(Furan-2-carbonyl)pyrrolidin-3-amine.

Figure 2. Potential through-space NOE correlations for conformational analysis.

Conclusion

The 1H NMR spectrum of 1-(Furan-2-carbonyl)pyrrolidin-3-amine is a rich source of structural information. A thorough interpretation, grounded in fundamental principles and augmented by comparative analysis with structural analogs, allows for a confident assignment of all proton signals. This guide provides a framework for researchers to not only interpret the spectrum of the title compound but also to develop a deeper understanding of how structural modifications impact NMR spectral features. By applying these principles and adhering to rigorous experimental protocols, scientists can leverage the full power of 1H NMR spectroscopy in their research and development endeavors.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • ResearchGate. Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Available from: [Link]

  • University of California, Riverside. NMR Sample Preparation. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary information. Available from: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available from: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]

  • Scilit. Relationship between proton–proton nmr coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. Available from: [Link]

  • ResearchGate. 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... Available from: [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0267234). Available from: [Link]

  • SpectraBase. pyrrolidine, 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]- - Optional[1H NMR] - Spectrum. Available from: [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. Available from: [Link]

  • Scribd. Coupling Constants For 1h and 13c NMR. Available from: [Link]

  • International Journal of Chemistry and Applications. SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Available from: [Link]

  • MDPI. (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Available from: [Link]

  • PubMed. On the configuration of five-membered rings: a spin-spin coupling constant approach. Available from: [Link]

  • PubChemLite. 1-[2-(thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid. Available from: [Link]

  • ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... Available from: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Furan-Pyrrolidine Derivatives

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. The furan-pyrrolidine scaffold is an increasingly important motif i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. The furan-pyrrolidine scaffold is an increasingly important motif in modern medicinal chemistry, appearing in a range of biologically active compounds. Mass spectrometry stands as a primary tool for the characterization of these molecules. However, the predictable fragmentation of these derivatives can be complex, influenced by the interplay between the two heterocyclic rings, the nature of their linkage, and the ionization method employed.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of furan-pyrrolidine derivatives. It moves beyond a simple cataloging of fragments to explain the causal factors behind the observed fragmentation, offering field-proven insights into experimental design and data interpretation. Every protocol and mechanistic proposal is grounded in verifiable scientific literature to ensure trustworthiness and accuracy.

The Influence of Ionization Technique: A Tale of Two Methods

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the energy imparted to the analyte and, consequently, the extent and nature of its fragmentation. For furan-pyrrolidine derivatives, the two most relevant techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]+) with minimal initial fragmentation. This makes it highly suitable for molecular weight determination and for subsequent controlled fragmentation via tandem mass spectrometry (MS/MS). The basic nitrogen of the pyrrolidine ring is readily protonated, making these compounds highly amenable to positive-ion ESI.

Electron Ionization (EI): In contrast, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This results in extensive and often complex fragmentation patterns. While the molecular ion may be weak or absent, the rich fragmentation provides a detailed fingerprint of the molecule's structure. EI is typically coupled with Gas Chromatography (GC), making it suitable for more volatile and thermally stable furan-pyrrolidine derivatives.

The logical workflow for analyzing a novel furan-pyrrolidine derivative often involves both techniques to gain complementary information.

Caption: General workflow for the mass spectrometric analysis of furan-pyrrolidine derivatives.

ESI-MS/MS Fragmentation: A Step-by-Step Dissociation

Under the controlled conditions of Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the protonated furan-pyrrolidine molecule undergoes predictable fragmentation. The following analysis focuses on a representative structure, furan-2-yl(pyrrolidin-1-yl)methanone , based on detailed fragmentation studies.[1]

The primary fragmentation pathways are dictated by the initial site of protonation (the pyrrolidine nitrogen) and the relative stability of the resulting fragments.

Key Fragmentation Pathways for Furan-2-yl(pyrrolidin-1-yl)methanone:

  • Pathway 1: Formation of the Furanoyl Cation: The most prominent fragmentation involves the cleavage of the C-N amide bond. This results in the formation of a stable furanoyl cation at m/z 95 and the neutral loss of pyrrolidine.[1] This is often the base peak in the spectrum.

  • Pathway 2: Pyrrolidine Ring Opening: A characteristic fragmentation of N-acylpyrrolidines involves a retro-cyclization reaction. This leads to the loss of ethene (28 Da) from the pyrrolidine ring.[1]

  • Pathway 3: Formation of the Pyrrolidinium Ion: Cleavage of the bond between the furan ring and the carbonyl group can lead to the formation of the protonated N-carbonylpyrrolidine fragment, which can further fragment to yield the pyrrolidinium ion at m/z 70 .[1]

G M [M+H]+ (m/z 166) F95 m/z 95 (Furanoyl cation) M->F95  Path 1 NL_pyrrolidine Neutral Loss (Pyrrolidine) F70 m/z 70 (Pyrrolidinium ion) M->F70  Path 3 NL_furan Neutral Loss (Furan-carbonyl) F138 [M - C2H4]+ (m/z 138) M->F138  Path 2 NL_ethene Neutral Loss (Ethene)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(Furan-2-carbonyl)pyrrolidin-3-amine

[1] Executive Summary: Immediate Action Card Status: Hazardous Chemical Waste Primary Hazard: Corrosive (Amine), Irritant, Potential Peroxide Former (Low Risk) Waste Stream: Organic Base / Alkaline Organic Disposal Metho...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Immediate Action Card

Status: Hazardous Chemical Waste Primary Hazard: Corrosive (Amine), Irritant, Potential Peroxide Former (Low Risk) Waste Stream: Organic Base / Alkaline Organic Disposal Method: High-Temperature Incineration via licensed hazardous waste contractor. Prohibited: Do NOT dispose of down the drain. Do NOT mix with acids or strong oxidizers.

Chemical Profile & Hazard Identification

Rationale: Effective disposal begins with accurate characterization. As a niche building block in drug discovery, specific SDS data for 1-(Furan-2-carbonyl)pyrrolidin-3-amine may be sparse. We apply Structure-Activity Relationship (SAR) safety protocols to determine the waste classification.

Structural Hazard Analysis
  • Functional Group A: Primary Amine (-NH₂)

    • Risk: Basic/Alkaline.[1] Causes chemical burns to skin and eyes.[2][3]

    • Reactivity: Exothermic reaction with acids. Reacts with acid chlorides and anhydrides.

  • Functional Group B: Furoyl Group (Furan-2-carbonyl)

    • Risk: The furan ring is generally susceptible to oxidation. However, the electron-withdrawing carbonyl group stabilizes the ring significantly compared to unsubstituted furan or tetrahydrofuran (THF).

    • Peroxide Status: While the risk is lower than ether-containing furans, standard lab safety protocols often classify furan derivatives as Class C Peroxide Formers (peroxide hazard on concentration). Test for peroxides if the container has been opened for >12 months.

  • Functional Group C: Pyrrolidine Ring

    • Risk: Cyclic secondary amine structure (as amide). Generally stable but contributes to the organic load.

Quantitative Hazard Data (Estimated)
PropertyValue / ClassificationSource/Logic
Physical State Solid or Viscous OilMolecular Weight (~180 g/mol )
pH (10% aq) > 10 (Alkaline)Free primary amine
Flash Point > 110°C (Predicted)High MW amide/amine
RCRA Code D002 (Corrosive) if liquid/aqueous. Otherwise, unlisted hazardous waste.[3][4]40 CFR 261.22
Incompatibility Acids, Oxidizers, Acid ChloridesFunctional Group Analysis

Segregation & Storage Prior to Disposal[5][6]

Critical Control Point: The most common accident during disposal is improper segregation in the Satellite Accumulation Area (SAA).

Segregation Logic
  • Isolate from Acids: Mixing this amine with acid waste (e.g., HCl, H₂SO₄) will generate significant heat and potentially toxic fumes.

  • Isolate from Oxidizers: Do not mix with Nitric Acid or Peroxides. The furan ring can undergo violent oxidative cleavage.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the compound is in an aqueous alkaline solution (corrosion risk).

DOT Visualization: Waste Segregation Decision Tree

WasteSegregation Start Waste: 1-(Furan-2-carbonyl) pyrrolidin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin: Solid Hazardous Waste (Trace Organics) Solid->BinSolid Pack in HDPE Jar SolventCheck Solvent Base? Liquid->SolventCheck Aq Aqueous SolventCheck->Aq Water based Org Organic Solvent SolventCheck->Org DCM, MeOH, etc. BinAqBase Bin: Aqueous Base (pH > 7) Aq->BinAqBase Do NOT mix with Acids HalogenCheck Halogenated? Org->HalogenCheck BinOrgHalo Bin: Halogenated Organic Solvents HalogenCheck->BinOrgHalo Contains DCM/Chloroform BinOrgNonHalo Bin: Non-Halogenated Organic Solvents HalogenCheck->BinOrgNonHalo Contains Acetone/MeOH

Figure 1: Decision logic for segregating amine-based chemical waste into the correct satellite accumulation container.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf-life chemicals, surplus synthesis building blocks.

  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Container: Use a wide-mouth HDPE jar with a screw-top lid.

  • Transfer: Transfer the solid directly into the waste jar. Do not dissolve it unnecessarily, as this increases waste volume.

  • Labeling:

    • Attach a hazardous waste tag.[5]

    • Chemical Name: Write fully: "1-(Furan-2-carbonyl)pyrrolidin-3-amine".

    • Hazard Checkbox: Check "Toxic" and "Corrosive" (if applicable per local regulations) or "Irritant".

  • Storage: Store in the "Solid Waste" secondary containment bin until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors, reaction quench mixtures.

  • Quenching (If Reactive): Ensure the reaction is fully quenched. If unreacted acid chlorides were used in the previous step, ensure they are neutralized before adding this amine waste to the container to prevent pressure buildup.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Dispose in "Halogenated Organic" waste.

    • If dissolved in Methanol/Ethanol/Ethyl Acetate : Dispose in "Non-Halogenated Organic" waste.

  • pH Check: If the solution is aqueous, verify pH is > 7. If acidic, neutralize slowly with Sodium Bicarbonate before disposal to prevent container degradation, unless your facility has a dedicated "Acidic Organic" stream (rare).

  • Pouring: Use a funnel. Do not overfill (leave 10% headspace).

Scenario C: Empty Container Disposal
  • Triple Rinse: The original container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid hazardous waste container (Scenario B).

  • Defacing: Cross out the label on the original bottle and mark as "Empty".

  • Trash: Once triple-rinsed and dry, the glass bottle can usually be discarded in the "Broken Glass/Lab Glass" box (verify local EHS rules).

Regulatory & Compliance Framework

Expert Insight: While this specific compound may not be explicitly named on EPA P-lists or U-lists, it is regulated by the "Mixture Rule" and "Derived-From Rule" under RCRA.

RegulationClassificationAction Required
EPA / RCRA Characteristic Waste If pH > 12.5, code as D002 . If ignitable solvent used, code as D001 .
TSCA R&D ExemptionLikely falls under R&D exemption. Ensure use is strictly for research purposes.
DOT (Transport) Class 8 (Corrosive) or Class 3 (Flammable)Depends on formulation. Pure solid likely Class 8 or Not Regulated (verify SDS).

Emergency Response: Spill Cleanup

Protocol for a < 100g Spill in the Lab:

  • Alert: Notify nearby personnel.

  • PPE: Don Nitrile gloves, goggles, and a respiratory mask (N95 or half-face with organic vapor cartridge) if dust/aerosol is present.

  • Containment:

    • Solid: Cover with a dust suppressant (or wet paper towels) to prevent airborne particles. Sweep gently into a dustpan.

    • Liquid: Surround with absorbent boom or pads.

  • Neutralization (Liquid Spills):

    • Since the material is an amine (base), apply a Citric Acid or Sodium Bisulfate based neutralizer powder.

    • Wait for color change (if indicator present) or cessation of fizzing.

  • Cleanup: Scoop neutralized material into a hazardous waste bag. Label as "Spill Debris: Amine contaminated".

  • Decontamination: Wipe the surface with water and mild detergent.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. Washington, D.C. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200. [Link]

  • PubChem. Compound Summary: Furan-2-carboxamide derivatives (Structural Analog). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 1-(Furan-2-carbonyl)pyrrolidin-3-amine

Operational Guide: Safe Handling of 1-(Furan-2-carbonyl)pyrrolidin-3-amine As a novel research chemical, 1-(Furan-2-carbonyl)pyrrolidin-3-amine lacks extensive, specific safety data. Therefore, a rigorous safety protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling of 1-(Furan-2-carbonyl)pyrrolidin-3-amine

As a novel research chemical, 1-(Furan-2-carbonyl)pyrrolidin-3-amine lacks extensive, specific safety data. Therefore, a rigorous safety protocol must be derived from the known hazards of its constituent chemical motifs: the furan ring and the aminopyrrolidine core. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound, ensuring personal safety and logistical integrity from receipt to disposal.

Hazard Assessment: A Composite Profile

The primary directive for handling this compound is to assume it possesses the combined hazardous properties of its structural components. The furan moiety presents risks of flammability, potential peroxide formation, and long-term health effects, while the aminopyrrolidine structure suggests corrosivity and acute toxicity.[1][2][3][4]

Hazard Category Anticipated Risk Structural Origin Rationale & Key Precautions
Flammability High. Likely a flammable liquid or solid.[4][5]Furan, PyrrolidineVapors may form explosive mixtures with air.[6][7] All work must be conducted away from ignition sources, and non-sparking tools should be used.[8][9] Containers must be grounded during transfer.[6][8]
Corrosivity High. Causes severe skin burns and eye damage.[3][4][10]AminopyrrolidineThe amine functional group is basic and can cause severe chemical burns upon contact.[4][11] Immediate and thorough rinsing is required after any contact.
Acute Toxicity High. Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][3][12]Furan, AminopyrrolidineBoth parent structures are known to be toxic.[2][7][12] Work must be performed in a certified chemical fume hood to prevent inhalation.[9][13]
Health Hazards Significant. Suspected of causing genetic defects and cancer; may cause organ damage through repeated exposure.[1][2]FuranThe furan ring is associated with long-term health risks, including carcinogenicity.[1][2][7] Minimizing exposure is critical.
Reactivity Moderate. May form explosive peroxides upon storage, especially with inhibitor depletion.[1][5][14]FuranContainers should be dated upon opening.[1] If the material is stored for an extended period, it should be tested for peroxides before use. Store away from oxidizing agents.[6]

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier against exposure. The primary safety measures are the engineering and administrative controls that minimize the release of and contact with the chemical.

  • Primary Engineering Control: All handling of 1-(Furan-2-carbonyl)pyrrolidin-3-amine, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[9][13]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][11]

  • Designated Area: Establish a designated area within the lab specifically for working with this compound. This area should be clearly marked, and access should be restricted.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[11][15]

Personal Protective Equipment (PPE): Your Last Line of Defense

A multi-layered PPE approach is mandatory to protect against the composite hazards of this molecule.

PPE Category Specific Recommendation Rationale
Eye & Face Protection Chemical splash goggles and a full-face shield.[10][16]Protects against splashes of the corrosive amine and irritating furan vapors.[7] The face shield provides an additional layer of protection for the entire face.
Skin & Body Protection A flame-retardant, chemical-resistant lab coat or coveralls.[1][10]Provides protection against splashes and potential fire hazards from the flammable components.
Hand Protection Double-gloving with nitrile or neoprene gloves.[16]Amines and heterocyclic compounds can degrade some glove materials. Double-gloving provides robust protection and allows for safe removal of the outer glove if contamination occurs. Always inspect gloves before use.[10]
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and amines may be required.[16][17]While a fume hood is the primary control, a respirator should be available for emergency situations like spills. The need for routine respiratory protection should be determined by a formal risk assessment.
Workflow for Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.[15]

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Outer Gloves (over cuff) don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles & Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: Sequential process for correctly donning and doffing PPE.

Safe Handling and Operational Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing risk during routine laboratory operations.

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, glassware, solvents) inside the fume hood.

  • Don all required PPE as described in the diagram above.

Weighing and Transferring:

  • When weighing the solid, use an anti-static weigh boat or ground the balance.[6][8] Use non-sparking tools.[5][9]

  • Perform all transfers of solid or solutions within the fume hood to contain dust and vapors.

  • Keep containers tightly closed when not in use.[4][10]

  • If creating a solution, add the compound slowly to the solvent to control any potential exothermic reactions.

Post-Handling:

  • Decontaminate all non-disposable equipment used.

  • Wipe down the work surface in the fume hood with an appropriate solvent.

  • Dispose of all contaminated waste (bench paper, gloves, weigh boats) in a designated hazardous waste container.[18]

  • Wash hands thoroughly with soap and water after removing gloves.[10][15]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency Type Immediate Action
Skin/Eye Exposure Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12] Eyes: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][12]
Spill Evacuate non-essential personnel.[9] Remove all ignition sources.[6] Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[6][9] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[9] Ventilate the area.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11][12]
Fire Evacuate the area. If the fire is small, use a dry chemical, CO2, or alcohol-resistant foam extinguisher. Do NOT use water.[4] Cool unopened containers with a water spray from a safe distance.[10]
Emergency Response Workflow

Emergency_Workflow Start Incident Occurs (Spill, Exposure, Fire) Assess Assess Situation (Is it safe to respond?) Start->Assess Evacuate Evacuate Area & Call for Help Assess->Evacuate No Respond Initiate Response (Use eyewash, extinguisher, spill kit) Assess->Respond Yes Report Report Incident to Supervisor Evacuate->Report Medical Seek Medical Attention Respond->Medical Exposure Respond->Report Medical->Report

Caption: Logical flow of actions during an emergency event.

Waste Disposal and Decontamination

All waste generated from handling 1-(Furan-2-carbonyl)pyrrolidin-3-amine must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams, especially acids or strong oxidizing agents, to prevent violent reactions.[18]

  • Containerization: Collect all waste (solid, liquid, and contaminated disposables) in a clearly labeled, sealed, and compatible hazardous waste container.[18]

  • Labeling: The container must be labeled "HAZARDOUS WASTE" and include the full chemical name, associated hazards (Flammable, Corrosive, Toxic), and the accumulation start date.[18]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from heat and sunlight, awaiting pickup by a licensed waste disposal contractor.[18]

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment | US EPA.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • OSHA Safety Training for Agriculture. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2026, February 12). SAFETY DATA SHEET - Furan.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.
  • New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY.
  • Apollo Scientific. (n.d.). Pyrrolidine.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2,3-Dihydrofuran.
  • Enamine. (n.d.). SAFETY DATA SHEET - (2S)-1-(fluorosulfonyl)pyrrolidine-2-carboxylic acid.
  • CPAChem. (2023, January 18). Safety data sheet - Furan.
  • Spectrum Chemical. (2017, August 15). SAFETY DATA SHEET - PYRROLIDINE, REAGENT.
  • Kao Chemicals. (2023, March 9). Material Safety Data Sheet.
  • Fisher Scientific. (2014, September 19). SAFETY DATA SHEET - Furan, stabilized.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Pyrrolidine-1-carbonitrile.
  • Thermo Fisher Scientific. (2019, February 27). SAFETY DATA SHEET - 1-(3-Aminopropyl)pyrrolidine.
  • Sigma-Aldrich. (2024, March 7). SAFETY DATA SHEET - N-(2-Aminoethyl)pyrrolidine.
  • Cole-Parmer. (2002, May 30). Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98%.
  • CPAChem. (2023, January 9). Safety data sheet - Carbofuran.
  • Benchchem. (n.d.). Proper Disposal of N-(furan-2-ylmethyl)butan-1-amine: A Step-by-Step Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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